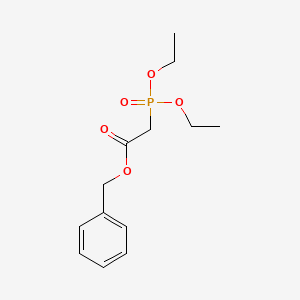

Benzyl 2-(diethoxyphosphoryl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133869. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O5P/c1-3-17-19(15,18-4-2)11-13(14)16-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRQFHJPBPUOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)OCC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299957 | |

| Record name | Benzyl (diethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7396-44-3 | |

| Record name | 7396-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (diethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 2-(diethoxyphosphoryl)acetate: A Comprehensive Technical Guide for Advanced Organic Synthesis

This guide provides an in-depth exploration of Benzyl 2-(diethoxyphosphoryl)acetate (CAS Number 7396-44-3), a pivotal reagent in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, characterization, and application, with a strong emphasis on the mechanistic underpinnings and practical experimental protocols that ensure reproducible and reliable results.

Introduction: The Strategic Advantage of this compound

This compound has carved a niche as a preferred reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of stereoselective alkene synthesis.[1][2] Its utility stems from the convergence of a phosphonate-stabilized carbanion with a benzyl ester moiety. This unique combination offers several advantages in multistep synthesis, particularly in the construction of complex molecular architectures found in natural products and active pharmaceutical ingredients (APIs). The benzyl protecting group can be selectively removed under mild hydrogenolysis conditions, a feature highly valued in the synthesis of sensitive and multifunctional molecules.[3][4]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 7396-44-3 | [5][6] |

| Molecular Formula | C₁₃H₁₉O₅P | [5][6] |

| Molecular Weight | 286.26 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [7] |

| Boiling Point | 386.9 °C at 760 mmHg | [5] |

| Density | 1.167 g/cm³ | [5] |

| Storage | Inert atmosphere, room temperature | [7] |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [5] |

| Precautionary Statements | P261, P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [5] |

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[8][9] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, benzyl bromoacetate.[10][11]

Synthesis Workflow: The Michaelis-Arbuzov Reaction

Caption: Synthesis of this compound via the Michaelis-Arbuzov reaction.

Detailed Synthesis Protocol

Materials:

-

Benzyl bromoacetate

-

Triethyl phosphite

-

Toluene (optional, as solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl bromoacetate (1.0 equivalent).

-

Add triethyl phosphite (1.1 to 1.2 equivalents). The reaction can be run neat or in a high-boiling solvent like toluene.

-

Heat the reaction mixture to 120-150 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-6 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

If performed neat, the bromoethane byproduct will distill off during the reaction. Any remaining volatile materials can be removed under reduced pressure.

-

The crude product, this compound, is often of sufficient purity for subsequent reactions. For higher purity, vacuum distillation or column chromatography on silica gel can be employed.

Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.30-7.40 (m, 5H, Ar-H )

-

δ 5.15 (s, 2H, -O-CH₂ -Ph)

-

δ 4.10 (quintet, J = 7.1 Hz, 4H, -O-CH₂ -CH₃)

-

δ 2.95 (d, JP-H = 22 Hz, 2H, P-CH₂ -C=O)

-

δ 1.30 (t, J = 7.1 Hz, 6H, -O-CH₂-CH₃ )

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 166.5 (d, JP-C = 6 Hz, C =O)

-

δ 135.5 (s, Ar-C )

-

δ 128.6 (s, Ar-C H)

-

δ 128.3 (s, Ar-C H)

-

δ 128.2 (s, Ar-C H)

-

δ 67.0 (s, -O-C H₂-Ph)

-

δ 62.5 (d, JP-C = 6 Hz, -O-C H₂-CH₃)

-

δ 34.5 (d, JP-C = 133 Hz, P-C H₂-C=O)

-

δ 16.3 (d, JP-C = 6 Hz, -O-CH₂-C H₃)

-

-

³¹P NMR (CDCl₃, 162 MHz):

-

δ ~20-22 ppm

-

-

IR (neat, cm⁻¹):

-

~3000 (C-H stretch)

-

~1735 (C=O stretch, ester)

-

~1250 (P=O stretch)

-

~1020-1050 (P-O-C stretch)

-

-

Mass Spectrometry (EI):

-

Expected M⁺ at m/z 286.1. Key fragmentation peaks would include the loss of the benzyl group (m/z 91) and fragments corresponding to the phosphonate moiety.

-

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

The primary application of this compound is in the Horner-Wadsworth-Emmons reaction to generate (E)-α,β-unsaturated esters.[15][16] This reaction offers excellent stereocontrol and is widely used in the synthesis of natural products and pharmaceuticals.[1][2][17]

Reaction Mechanism

The HWE reaction proceeds through a well-established mechanism.[15][18]

Sources

- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. americanelements.com [americanelements.com]

- 6. 7396-44-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. 7396-44-3|this compound|BLD Pharm [bldpharm.com]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzyl acetate(140-11-4) 1H NMR spectrum [chemicalbook.com]

- 14. Benzyl acetate(140-11-4) IR Spectrum [chemicalbook.com]

- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 17. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Wittig-Horner Reaction [organic-chemistry.org]

Benzyl 2-(diethoxyphosphoryl)acetate molecular weight and formula

An In-depth Technical Guide to Benzyl 2-(diethoxyphosphoryl)acetate for Advanced Organic Synthesis

Abstract

This compound is a pivotal reagent in modern organic chemistry, primarily recognized for its role as a stabilized phosphonate ylide precursor in the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides an in-depth analysis of its molecular characteristics, synthesis, and application, with a focus on the mechanistic underpinnings that govern its reactivity. Tailored for researchers and professionals in drug development and chemical synthesis, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.

Core Molecular and Physical Properties

This compound is a colorless to pale yellow liquid or solid, depending on purity, with properties that make it an effective reagent for olefination reactions. Its key characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₉O₅P | |

| Molecular Weight | 286.26 g/mol | |

| CAS Number | 7396-44-3 | |

| IUPAC Name | This compound | |

| Physical Form | Solid or liquid | |

| Storage | Inert atmosphere, room temperature |

Synthesis and Mechanism: The Arbuzov Reaction

The synthesis of phosphonates like this compound is commonly achieved via the Michaelis-Arbuzov reaction. This reaction provides a reliable and high-yielding pathway to form a carbon-phosphorus bond.

The process involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. In this specific case, benzyl 2-bromoacetate serves as the alkyl halide. The lone pair of electrons on the phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the benzyl 2-bromoacetate, displacing the bromide ion. The resulting intermediate then undergoes dealkylation, where the bromide ion attacks one of the ethyl groups on the phosphonium center, yielding the final phosphonate product and bromoethane as a byproduct.

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

The primary utility of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction, a superior alternative to the classical Wittig reaction for several reasons. The phosphonate carbanion generated from this reagent is more nucleophilic and less basic than a corresponding phosphonium ylide. A significant practical advantage is that the byproduct of the HWE reaction, a dialkylphosphate salt, is water-soluble, which vastly simplifies product purification through aqueous extraction.

Mechanism of the HWE Reaction

The reaction proceeds through a well-defined sequence of steps, which dictates the stereochemical outcome of the resulting alkene.

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon (the carbon adjacent to the phosphoryl and carbonyl groups) using a suitable base (e.g., NaH, KHMDS, BuLi), forming a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms tetrahedral intermediates.

-

Oxaphosphetane Formation: These intermediates rearrange to form a four-membered ring structure known as an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses, yielding the alkene product and a water-soluble phosphate byproduct. The stereochemistry of the alkene is largely determined during this phase.

Because this compound is a "stabilized" phosphonate (due to the adjacent ester group), the HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.

Experimental Protocol: Synthesis of Benzyl (E)-Cinnamate

This protocol details a standard HWE procedure using this compound and benzaldehyde to form Benzyl (E)-cinnamate. This self-validating protocol includes checkpoints for reaction monitoring and ensures robust and reproducible results.

Materials and Reagents:

-

This compound (1.1 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Benzaldehyde (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Ylide (Phosphonate Carbanion):

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

-

Carefully add the sodium hydride dispersion. Causality Note: The mineral oil is washed away with hexanes prior to adding THF to ensure the NaH is fully reactive.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add a solution of this compound (1.1 equiv) in anhydrous THF dropwise via a syringe. Causality Note: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases. This indicates the complete formation of the phosphonate carbanion.

-

-

Reaction with Aldehyde:

-

Cool the resulting pale-yellow solution of the carbanion back to 0 °C.

-

Add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Causality Note: Quenching deactivates any remaining base and protonates the phosphate byproduct, facilitating its transfer to the aqueous phase.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine. Causality Note: The brine wash helps to remove residual water and water-soluble byproducts from the organic phase.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Final Purification:

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure Benzyl (E)-cinnamate. The stereochemical purity can be confirmed by ¹H NMR spectroscopy.

-

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of (E)-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its predictable high (E)-selectivity, coupled with the practical advantage of a water-soluble byproduct, establishes it as a superior choice over traditional Wittig reagents for many applications in pharmaceutical and fine chemical synthesis. The protocols and mechanistic insights provided in this guide offer a robust framework for its successful implementation in a research and development setting.

References

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction Michaelis-Arbuzov Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]

- Sano, S., et al. (2024). Synthesis of Methyl 2-[Bis(benzylthio)

-

Frontiers. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Retrieved from [Link]

-

National Institutes of Health. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Retrieved from [Link]

- ChemRxiv. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O)

- UNH Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases.

A Comprehensive Technical Guide to the Solubility of Benzyl 2-(diethoxyphosphoryl)acetate in Organic Solvents

Foreword: Understanding the Practical Importance of Solubility

For the researcher, scientist, and drug development professional, understanding the solubility of a reagent is not a mere academic exercise; it is the bedrock of successful experimental design, process optimization, and purification. Benzyl 2-(diethoxyphosphoryl)acetate, a cornerstone reagent in the Horner-Wadsworth-Emmons (HWE) reaction, is no exception.[1][2][3] Its ability to dissolve in a specific solvent dictates reaction kinetics, stereoselectivity, and the ease of downstream processing.[1][2] This guide provides an in-depth analysis of the expected solubility profile of this compound, grounded in its molecular structure and supported by its common applications in organic synthesis. While explicit quantitative solubility data is scarce in public literature, this document synthesizes established chemical principles and contextual evidence to provide a robust predictive framework and a detailed protocol for empirical determination.

Molecular Structure Analysis: The Key to Predicting Solubility

The solubility of a compound is fundamentally governed by its molecular structure. The principle of "like dissolves like" is a powerful, albeit simplified, predictor.[4][5] Let's dissect the structure of this compound:

-

Phosphonate Group (P=O, P-O-C): This is the most polar region of the molecule. The phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor, and the P-O-C bonds introduce significant dipole moments. This group imparts a degree of polarity to the entire molecule.

-

Ester Group (C=O, C-O-C): The ester functional group is also polar and can act as a hydrogen bond acceptor. It contributes to the molecule's ability to interact with polar solvents.

-

Benzyl Group (C₆H₅CH₂-): This large, nonpolar aromatic ring is lipophilic ("fat-loving"). It will strongly favor interactions with nonpolar, aromatic, or weakly polar solvents through van der Waals forces and π-stacking.

-

Ethyl Groups (-CH₂CH₃): These are nonpolar alkyl chains that further contribute to the lipophilic character of the molecule.

Overall Polarity: this compound is an amphiphilic molecule, possessing both significant polar (phosphonate, ester) and nonpolar (benzyl, ethyl) regions. Its overall solubility will be a balance of these competing characteristics. It is generally considered a moderately polar compound. Its physical form is often described as a solid or liquid, which can depend on purity.[6]

Inferred Solubility Profile from Synthetic Applications

The most practical insights into a reagent's solubility often come from the conditions under which it is successfully used. This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a vital method for synthesizing α,β-unsaturated esters with high E-selectivity.[2][3]

The HWE reaction typically involves the deprotonation of the phosphonate using a base, followed by reaction with an aldehyde or ketone.[1][3] Common solvents reported for this reaction provide strong evidence for the reagent's solubility:

-

Ethers (Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME)): These are the most frequently cited solvents for the HWE reaction.[1] This strongly indicates that this compound is highly soluble in these moderately polar, aprotic solvents.

-

Post-Reaction Workup: The HWE reaction workup often involves quenching with an aqueous solution and extracting the product with a solvent like ethyl acetate. The byproduct, a dialkyl phosphate salt, is water-soluble and easily removed, while the desired organic product remains in the organic layer.[1][3] This implies that this compound is soluble in common extraction solvents like ethyl acetate and has very low solubility in water .

Predicted Solubility in Common Organic Solvent Classes

Based on the structural analysis and contextual use, we can construct a detailed predictive solubility table. This table serves as a starting point for experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane, DME | High | The ether oxygen can interact with the polar phosphonate group, while the alkyl body of the solvent solubilizes the nonpolar benzyl and ethyl groups. Common HWE reaction solvents.[1] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds, including those with both polar and nonpolar moieties. |

| Aromatic Hydrocarbons | Toluene, Benzene | High to Moderate | The aromatic ring of the solvent will have strong favorable interactions (π-stacking) with the benzyl group of the solute. |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | "Like dissolves like" principle applies. The ester functionality in both solvent and solute, combined with their overall moderate polarity, ensures good miscibility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | These are polar aprotic solvents capable of dissolving the polar functional groups of the phosphonate ester. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are generally excellent solvents for a vast range of organic compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Sparingly | While the polar hydroxyl group of the alcohol can hydrogen bond with the phosphoryl and carbonyl oxygens, the large nonpolar benzyl group may limit high solubility. Protic nature could potentially interfere with reactions. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low to Insoluble | These are highly nonpolar solvents and will not effectively solvate the polar phosphonate and ester groups of the molecule. |

| Water | Water (H₂O) | Insoluble | The large, nonpolar benzyl and ethyl groups dominate, preventing dissolution in the highly polar, hydrogen-bonded network of water.[1][3] |

Experimental Protocol for Solubility Determination

To move from prediction to certainty, empirical testing is essential.[4][7] The following protocol provides a reliable, self-validating method for determining the solubility of this compound.

Objective

To determine the qualitative and approximate quantitative solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (ensure purity is known)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated micropipettes

-

Glass vials with screw caps (e.g., 4 mL)

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filters, 0.45 µm PTFE)

Step-by-Step Methodology

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 25 mg) into a series of labeled glass vials.[7] Record the exact mass for each vial.

-

Solvent Addition: Add a small, precise volume of the first solvent to the first vial (e.g., 0.25 mL). This creates an initial concentration of 100 mg/mL.

-

Equilibration: Cap the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture vigorously (e.g., using a vortex mixer for 1-2 minutes) to promote dissolution.[7] Allow the mixture to equilibrate for a set period (e.g., 1 hour, though 24 hours is ideal for thermodynamic equilibrium).

-

Observation (Qualitative Assessment): After equilibration, visually inspect the vial.

-

Completely Dissolved: If the solution is clear with no visible solid particles, the compound is soluble at that concentration.

-

Partially Dissolved/Insoluble: If solid material remains or the solution is cloudy/a suspension, the compound is not fully soluble at that concentration.

-

-

Titration for Solubility Range (Semi-Quantitative):

-

If the compound was soluble in the previous step, you can cool the solution to see if precipitation occurs or consider it highly soluble.

-

If the compound was insoluble , add another precise aliquot of solvent (e.g., 0.25 mL, for a total of 0.50 mL) to the vial. This halves the concentration (now 50 mg/mL).

-

Repeat the equilibration (Step 3) and observation (Step 4) process.

-

Continue this stepwise addition of solvent until the solid completely dissolves. Record the total volume of solvent required.

-

-

Calculating Approximate Solubility: The approximate solubility can be calculated from the final concentration where the compound fully dissolved.

-

Solubility (mg/mL) = Initial Mass of Solute (mg) / Total Volume of Solvent (mL)

-

-

Confirmation (for precise quantitative data): For rigorous analysis, allow the saturated solution (with excess solid) to equilibrate for 24 hours. Carefully draw off the supernatant, filter it through a 0.45 µm syringe filter to remove any micro-particulates, and determine the concentration of the dissolved solute using a suitable analytical technique (e.g., HPLC, UV-Vis, or gravimetric analysis after solvent evaporation).

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for determining compound solubility.

Safety and Handling Considerations

This compound is listed with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][8] Therefore, all handling and solubility experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) for the specific product before use.

Conclusion

This compound is a moderately polar molecule with high solubility in common aprotic organic solvents such as THF, DCM, and ethyl acetate, and poor solubility in nonpolar hydrocarbons and water. This profile is consistent with its prevalent use in the Horner-Wadsworth-Emmons reaction. While this guide provides a strong, theoretically grounded prediction of its solubility, the detailed experimental protocol herein empowers researchers to determine precise, application-specific solubility data, ensuring robust and reproducible synthetic outcomes.

References

-

Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Grokipedia. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Thompson, S. (2023, August 31). Solubility of Organic Compounds. LibreTexts. Retrieved from [Link]

-

Ando, K., & Narumiya, K. (2006). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry, 8(5), 447-449. Retrieved from [Link]

-

LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | 7396-44-3 [sigmaaldrich.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. americanelements.com [americanelements.com]

Benzyl 2-(diethoxyphosphoryl)acetate safety data sheet (SDS) and handling

An In-depth Technical Guide: Safety, Handling, and Application of Benzyl 2-(diethoxyphosphoryl)acetate

Introduction: A Scientist's Perspective on Reagent Stewardship

In the landscape of modern drug discovery and organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective synthesis of alkenes.[1][2][3] Central to this reaction is the phosphonate reagent. This compound (CAS 7396-44-3) is a valuable variant of these reagents, enabling the formation of α,β-unsaturated esters, a common motif in biologically active molecules.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. As scientists, our responsibility extends to understanding the why behind safety protocols—the interplay between a reagent's chemical properties and the handling procedures required to ensure both experimental success and personal safety. This document provides a comprehensive framework for the safe and effective use of this compound, grounded in its physicochemical properties and its primary application in the HWE reaction.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is the foundation of safe handling. These characteristics dictate storage conditions, predict its behavior under various laboratory conditions, and inform emergency response procedures.

Chemical Identity:

-

Systematic Name: Benzyl (diethoxyphosphoryl)acetate[4]

Physicochemical Data Summary:

| Property | Value | Source |

| Physical Form | Solid or liquid | [4] |

| Storage Temperature | Room temperature, under inert atmosphere | [4][7] |

| Purity | Typically ≥95% | [4] |

Section 2: Hazard Identification and Toxicological Overview

This compound is classified as an irritant and may be harmful if ingested.[4][5] The primary risks are associated with direct contact (skin, eyes) and inhalation of any aerosols or vapors.

Globally Harmonized System (GHS) Classification:

| Hazard Class | GHS Code | Signal Word & Statement |

| Acute Toxicity, Oral | H302 | Warning: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | H315 | Warning: Causes skin irritation[4] |

| Skin Sensitization | H317 | Warning: May cause an allergic skin reaction[5] |

| Serious Eye Damage/Irritation | H319 | Warning: Causes serious eye irritation[4][5] |

| STOT - Single Exposure | H335 | Warning: May cause respiratory irritation[4] |

Toxicological Insights: The hazards presented by this molecule stem from its functional groups. The ester and phosphonate moieties can be hydrolyzed, and the parent compound or its byproducts can act as irritants. The potential for skin sensitization necessitates that exposure be minimized to prevent allergic reactions upon subsequent handling.[5]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for mitigating the risks identified above.

Engineering Controls

-

Primary Enclosure: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed in a properly functioning chemical fume hood.[8][9] This is the most critical engineering control to prevent inhalation of vapors or aerosols and to contain any potential spills.

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive checklist; it is an active risk mitigation strategy.

-

Eye and Face Protection: Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[8][10][11] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety glasses.

-

Skin Protection:

-

Gloves: Chemically resistant gloves are required. Nitrile gloves (minimum 0.4mm thickness) are a suitable choice for incidental contact.[11] Always inspect gloves for tears or punctures before use.[8] Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[12]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not required.[10][13][14] If engineering controls fail or for large-scale emergency use, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK-P2) should be used.[8][11]

Section 4: Safe Handling and Storage

Adherence to methodical handling and storage protocols is fundamental to preventing accidents and maintaining reagent integrity.

Handling Procedures

-

Work Area Preparation: Designate a specific area within the fume hood for the handling of the reagent. Ensure the area is clean and uncluttered.

-

Aliquotting: If working with a solid form, use appropriate tools (spatula) to transfer the material. Avoid creating dust. If it is a liquid, use a calibrated pipette or syringe.

-

Inert Atmosphere Technique: Given the recommendation for storage under an inert atmosphere, it is best practice to handle the reagent under nitrogen or argon, especially if it will be stored again after opening. This prevents slow degradation due to moisture or oxygen.

-

Post-Handling: After use, securely seal the container. Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly after the procedure is complete.[8][9][15]

Storage Requirements

-

Container: Keep the container tightly closed in a dry, well-ventilated place.[10][15][16]

-

Environment: Store at room temperature as recommended.[4][7]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[14]

Section 5: Application Spotlight: The Horner-Wadsworth-Emmons Reaction

This compound is primarily used to synthesize (E)-α,β-unsaturated esters from aldehydes. The reaction proceeds via the deprotonation of the phosphonate, followed by nucleophilic attack on the aldehyde carbonyl, formation of a key oxaphosphetane intermediate, and subsequent elimination to yield the alkene and a water-soluble phosphate byproduct.[1][17]

// Nodes Phosphonate [label="Phosphonate\nReagent"]; Base [label="Base\n(e.g., NaHMDS)"]; Carbanion [label="Phosphonate\nCarbanion (1)"]; Aldehyde [label="Aldehyde (2)\nR-CHO"]; Addition [label="Nucleophilic\nAddition", shape=ellipse, style=filled, fillcolor="#E8F0FE"]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate (4a/4b)"]; Elimination [label="Elimination", shape=ellipse, style=filled, fillcolor="#E8F0FE"]; E_Alkene [label="(E)-Alkene (5)"]; Phosphate [label="Dialkyl-phosphate\nByproduct"];

// Edges {Phosphonate, Base} -> Carbanion [label="+"]; {Carbanion, Aldehyde} -> Addition [label="+"]; Addition -> Oxaphosphetane; Oxaphosphetane -> Elimination; Elimination -> {E_Alkene, Phosphate} [label="+"]; } .enddot Caption: Simplified Horner-Wadsworth-Emmons reaction mechanism.

Experimental Protocol: Synthesis of Benzyl Cinnamate (Example)

This protocol is a representative example and should be adapted based on the specific aldehyde and desired scale.

-

Reagent Preparation (Safety Checkpoint: Fume Hood):

-

Dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Add this compound (1.1 equivalents) to the flask under a positive pressure of nitrogen.

-

Add anhydrous tetrahydrofuran (THF) via syringe.

-

Cool the solution to 0 °C in an ice-water bath.

-

-

Deprotonation (Safety Checkpoint: Exothermic Reaction):

-

Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 - 1.3 equivalents) to the stirred phosphonate solution.[3][18] Causality: Slow addition is crucial to control any potential exotherm from the acid-base reaction.

-

Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

-

Aldehyde Addition (Safety Checkpoint: Controlled Addition):

-

Slowly add benzaldehyde (1.0 equivalent) to the reaction mixture via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the aldehyde.

-

-

Workup and Quenching (Safety Checkpoint: Quenching Reactive Species):

-

Cool the reaction mixture back to 0 °C.

-

Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any remaining base and reactive intermediates.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product via flash column chromatography on silica gel to yield the desired benzyl cinnamate.

-

Section 6: Emergency Procedures

Prompt and correct response during an emergency is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10][11]

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes.[8][11][16] Remove contaminated clothing. If irritation or an allergic reaction develops, seek medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8][10][11] If the person is not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[8][11][16] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

For small spills, absorb the material with an inert, non-combustible absorbent like sand, earth, or vermiculite.[16][19] Collect the material into a suitable, sealed container for disposal.[8][20] Do not let the product enter drains.[12][13]

Fire Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][16]

-

Hazards: Combustion may produce hazardous carbon monoxide, carbon dioxide, and oxides of phosphorus.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Section 7: Waste Disposal

All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous chemical waste.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[15][19]

-

Containers: Do not reuse empty containers. They should be triple-rinsed and disposed of properly.

References

- MSDS of Benzyl 2-{[(benzyloxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate. (n.d.).

-

Kasturi Aromatics. (n.d.). Benzyl Acetate. Retrieved from [Link]

-

RBNAinfo. (2017, October 4). Safety Data Sheet. Retrieved from [Link]

- Sano, S., et al. (2024). Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Application. Synlett.

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

- Thermo Fisher Scientific. (2002, April 22). Safety Data Sheet - Benzyl acetate. Retrieved from a Thermo Fisher Scientific SDS source.

-

Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet - Benzyl acetate.

- Sano, S., et al. (2024). Synthesis of Methyl 2-[Bis(benzylthio)

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- CDH Fine Chemical. (n.d.). Benzyl Acetate MATERIAL SAFETY DATA SHEET.

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 4. This compound | 7396-44-3 [sigmaaldrich.com]

- 5. 7396-44-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. americanelements.com [americanelements.com]

- 7. 7396-44-3|this compound|BLD Pharm [bldpharm.com]

- 8. capotchem.cn [capotchem.cn]

- 9. Benzyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. fishersci.com [fishersci.com]

- 11. aurochemicals.com [aurochemicals.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.fr [fishersci.fr]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. kasturiaromatics.com [kasturiaromatics.com]

- 17. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 18. d-nb.info [d-nb.info]

- 19. rbnainfo.com [rbnainfo.com]

- 20. BENZYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Introduction: The Role of Benzyl 2-(diethoxyphosphoryl)acetate in Synthetic Chemistry

An In-depth Technical Guide to the Physical Properties of Benzyl 2-(diethoxyphosphoryl)acetate

For the Modern Researcher in Synthetic Chemistry and Drug Development

This compound is a phosphonate reagent of significant interest in organic synthesis. Its utility is primarily centered on the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern synthetic methodology for the stereoselective formation of carbon-carbon double bonds. As a Senior Application Scientist, this guide aims to provide a comprehensive overview of the essential physical and chemical properties of this reagent, offering field-proven insights into its handling, synthesis, and application. Understanding these core characteristics is paramount for its effective and safe utilization in the laboratory, particularly within the demanding context of drug discovery and development where precision and reproducibility are critical. This document moves beyond a simple data sheet, explaining the causality behind its properties and providing a self-validating framework for its use.

Part 1: Molecular Identity and Structural Elucidation

A foundational understanding of a reagent begins with its precise chemical identity and structure.

Chemical Structure:

The structure of this compound features a central phosphonate group, flanked by two ethoxy substituents. The phosphorus atom is also bonded to a methylene group which, in turn, is connected to a carbonyl group, forming an ester with benzyl alcohol.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Benzyl diethyl phosphonoacetate, Diethyl (benzyloxycarbonylmethyl)phosphonate[1] |

| CAS Number | 7396-44-3[1][2] |

| Molecular Formula | C₁₃H₁₉O₅P[1][2] |

| Molecular Weight | 286.26 g/mol [1][2] |

| InChI Key | OTRQFHJPBPUOES-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | CCOP(=O)(CC(=O)OCC1=CC=CC=C1)OCC[3] |

Part 2: Physicochemical Properties

The physical properties of a reagent dictate its handling, purification, and reaction conditions. This compound is typically a solid or liquid at room temperature[2][4].

Table 2: Core Physical Properties

| Property | Value | Significance in Application |

| Physical Form | Solid or liquid[2][4] | Affects handling and dispensing methods. |

| Boiling Point | 386.9 °C at 760 mmHg[1] | High boiling point indicates low volatility, useful for reactions at elevated temperatures. |

| Density | 1.167 g/cm³[1] | Important for accurate measurement by volume and for solvent layering during workup. |

| Flash Point | 201.3 °C[1] | High flash point suggests a relatively low fire hazard under normal lab conditions. |

| Topological Polar Surface Area (TPSA) | 71.64 Ų[3] | Provides insight into the polarity and potential solubility characteristics. |

| Lipophilicity (Consensus Log Po/w) | 2.14[3] | Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents. |

Expert Insights: The high boiling point is a key feature, allowing for a broad range of reaction temperatures without the need for sealed-tube apparatus, which simplifies experimental setup. Its density, being greater than water, is a practical consideration during aqueous workup procedures, as it will constitute the lower organic layer. The moderate LogP value is consistent with a molecule that possesses both polar (phosphonate and ester groups) and nonpolar (benzyl and ethyl groups) regions, rendering it soluble in common organic solvents like THF, DCM, and ethyl acetate, which are frequently used in HWE reactions.

Part 3: Spectroscopic Signature

Spectroscopic analysis is the definitive method for confirming the identity and purity of this compound. While specific spectra are proprietary to the supplier, the expected chemical shifts and absorption bands are well-documented.

Table 3: Key Spectroscopic Data

| Technique | Key Signals and Interpretation |

| ¹H NMR | - ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. - ~5.1 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. - ~4.1 ppm (m, 4H): Methylene protons (-CH₂-) of the ethoxy groups. - ~3.1 ppm (d, J ≈ 22 Hz, 2H): Methylene protons adjacent to the phosphorus atom, showing characteristic coupling to ³¹P. - ~1.3 ppm (t, 6H): Methyl protons (-CH₃) of the ethoxy groups. |

| ¹³C NMR | - ~166 ppm (d): Carbonyl carbon of the ester, coupled to phosphorus. - ~135 ppm, ~128 ppm: Aromatic carbons of the benzyl group. - ~67 ppm: Methylene carbon of the benzyl group. - ~63 ppm (d): Methylene carbons of the ethoxy groups, coupled to phosphorus. - ~34 ppm (d, J ≈ 138 Hz): Methylene carbon adjacent to phosphorus, with a large one-bond C-P coupling constant. - ~16 ppm (d): Methyl carbons of the ethoxy groups, coupled to phosphorus. |

| ³¹P NMR | - ~26 ppm: A single peak in the characteristic region for phosphonates. |

| IR Spectroscopy | - ~1730 cm⁻¹: Strong C=O stretch of the ester. - ~1250 cm⁻¹: Strong P=O stretch of the phosphonate. - ~1020-1050 cm⁻¹: P-O-C stretching vibrations. |

Expert Insights: The most diagnostic signals in the ¹H NMR spectrum are the doublet for the P-CH₂ protons around 3.1 ppm and in the ¹³C NMR, the large coupling constant for the same carbon. These features are unambiguous proof of the phosphonate-methylene linkage. The ³¹P NMR provides a quick and effective way to assess purity, as phosphorus-containing impurities would likely appear as separate signals.

Part 4: Synthesis, Handling, and Application

A. Standard Synthesis Protocol: The Michaelis-Arbuzov Reaction

The synthesis of this compound is most commonly and efficiently achieved via the Michaelis-Arbuzov reaction. This protocol provides a reliable method for its preparation in a laboratory setting.

Workflow:

Caption: Michaelis-Arbuzov synthesis workflow.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is dry.

-

Reagents: Charge the flask with triethyl phosphite (1.1 equivalents).

-

Reaction Initiation: Begin heating the triethyl phosphite to approximately 150-160 °C under a nitrogen atmosphere.

-

Addition: Add benzyl chloroacetate (1.0 equivalent) dropwise to the heated triethyl phosphite. The addition should be controlled to maintain the reaction temperature. Ethyl chloride is evolved as a byproduct.

-

Reaction Completion: After the addition is complete, maintain the reaction at temperature for 2-3 hours to ensure complete conversion. Monitor the reaction progress by TLC or ³¹P NMR if desired.

-

Purification: Cool the reaction mixture to room temperature. The crude product is then purified by vacuum distillation to yield the pure this compound.

Causality and Trustworthiness: The Michaelis-Arbuzov reaction is a thermally induced, self-validating process. The reaction is driven by the formation of a stable phosphorus-oxygen double bond and the volatile byproduct, ethyl chloride. The use of an excess of triethyl phosphite ensures the complete consumption of the benzyl chloroacetate starting material. Purification by vacuum distillation is effective due to the high boiling point of the product and effectively removes any unreacted starting materials or byproducts.

B. Safety, Handling, and Storage

Safety Profile:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4][5]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors or dust.[6]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

Storage:

-

Store in a tightly closed container in a cool, dry place.

-

It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent hydrolysis.[2][4][7]

C. Core Application: The Horner-Wadsworth-Emmons Reaction

The primary utility of this compound is as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize (E)-α,β-unsaturated esters.

Caption: Generalized HWE reaction pathway.

In this reaction, the phosphonate is first deprotonated with a base (like sodium hydride) to form a stabilized carbanion. This carbanion then attacks an aldehyde or ketone, leading to the formation of an alkene with high (E)-selectivity and a water-soluble phosphate byproduct that is easily removed during workup.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. A thorough understanding of its physical properties, spectroscopic characteristics, and safe handling procedures is essential for its successful application. This guide provides the necessary technical foundation for researchers and drug development professionals to confidently and effectively utilize this compound in their synthetic endeavors, particularly in the construction of complex molecular architectures via the Horner-Wadsworth-Emmons reaction.

References

-

American Elements. This compound | CAS 7396-44-3. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 281239, this compound. [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC - NIH. [Link]

-

MSDS of Benzyl 2-{[(benzyloxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate. [Link]

-

Wikipedia. Triethyl phosphonoacetate. [Link]

-

One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols - arkat usa. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound | 7396-44-3 [sigmaaldrich.com]

- 3. 7396-44-3 | this compound | C-C Bond Formation | Ambeed.com [ambeed.com]

- 4. This compound | 7396-44-3 [sigmaaldrich.com]

- 5. This compound | 7396-44-3 [sigmaaldrich.com]

- 6. capotchem.cn [capotchem.cn]

- 7. 7396-44-3|this compound|BLD Pharm [bldpharm.com]

A Mechanistic Guide to the Horner-Wadsworth-Emmons Reaction: The Role of Benzyl 2-(diethoxyphosphoryl)acetate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the construction of carbon-carbon double bonds, particularly α,β-unsaturated esters.[1][2] This reaction represents a significant advancement over the classical Wittig reaction, offering superior nucleophilicity, simpler purification due to a water-soluble byproduct, and typically excellent (E)-alkene selectivity.[3][4] This guide provides an in-depth analysis of the HWE reaction's mechanism, focusing specifically on the utility and function of Benzyl 2-(diethoxyphosphoryl)acetate, a common and versatile phosphonate reagent. We will dissect the role of each structural component of the reagent, explore the mechanistic nuances that dictate its reactivity and stereochemical outcome, and provide practical insights for its application in research and development.

The Horner-Wadsworth-Emmons Reaction: A Strategic Overview

First developed as a modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion to react with aldehydes or ketones, yielding an alkene and a water-soluble dialkyl phosphate salt.[5][6] This seemingly minor change from a phosphonium ylide (Wittig) to a phosphonate carbanion (HWE) imparts several key advantages that have cemented its place as a preferred olefination tool.

Key Advantages over the Wittig Reaction:

-

Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic but less basic than their phosphonium ylide counterparts.[5] This heightened nucleophilicity allows them to react efficiently with a broader range of electrophiles, including sterically hindered ketones that are often unreactive in Wittig conditions.[7]

-

Simplified Purification: The dialkyl phosphate byproduct of the HWE reaction is highly water-soluble, enabling its complete removal from the reaction mixture through a simple aqueous extraction.[4][8] This stands in stark contrast to the often-problematic removal of the triphenylphosphine oxide byproduct from Wittig reactions, which typically requires chromatography.

-

Stereochemical Control: The HWE reaction, particularly with stabilized phosphonates like this compound, strongly favors the formation of the thermodynamically more stable (E)-alkene.[5][9] This high stereoselectivity is a critical feature for the synthesis of complex molecular targets.

Core Reagent Analysis: this compound

The efficacy of this compound in the HWE reaction stems directly from its molecular architecture. Each component plays a distinct and critical role in the reagent's stability, reactivity, and the ultimate outcome of the reaction.

-

The Diethoxyphosphoryl Group ((EtO)₂P=O): This is the heart of the phosphonate. The phosphorus-oxygen double bond is highly polarized, and the oxygen atoms are electron-withdrawing, which is essential for stabilizing the negative charge on the adjacent α-carbon upon deprotonation.

-

The α-Carbon Methylene (-CH₂-): This carbon is positioned between two powerful electron-withdrawing groups: the phosphoryl group and the carbonyl group. This placement makes the attached protons significantly acidic and thus readily removable by a suitable base to form the key phosphonate carbanion intermediate.

-

The Acetate Carbonyl Group (C=O): This ester group is a classic electron-withdrawing group (EWG) that provides resonance stabilization to the adjacent carbanion.[10] This stabilization classifies the resulting carbanion as a "stabilized ylide," which is the primary driver for the reaction's characteristic high (E)-selectivity.[8][11]

-

The Benzyl Ester Group (-OCH₂Ph): The benzyl group serves two main purposes. Firstly, as an ester, it completes the α,β-unsaturated ester structure in the final product. Secondly, it functions as a protecting group. The benzyl group can be selectively cleaved under mild hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal a carboxylic acid, adding a layer of synthetic versatility without disturbing other functionalities in the molecule.[12][13] Its steric bulk can also play a subtle role in the stereochemical outcome of the reaction.[14][15]

Below is a diagram illustrating the resonance stabilization of the carbanion formed from this compound.

Controlling Stereoselectivity

While the HWE reaction with stabilized phosphonates is inherently (E)-selective, the degree of selectivity can be influenced by several experimental parameters. Understanding these factors is key to optimizing the reaction for a desired outcome.

| Parameter | Effect on (E)-Selectivity | Rationale |

| Aldehyde Steric Bulk | Increased bulk leads to higher (E)-selectivity. | A bulkier R-group on the aldehyde creates a greater energetic penalty for the sterically congested erythro intermediate, further favoring the threo pathway. [5] |

| Reaction Temperature | Higher temperatures generally increase (E)-selectivity. | Elevated temperatures provide more energy for the reversible steps to reach thermodynamic equilibrium, maximizing the concentration of the more stable threo intermediate before elimination. [5] |

| Metal Cation | Li⁺ > Na⁺ > K⁺ for (E)-selectivity. | Smaller, more coordinating cations like lithium can chelate with the oxygen atoms of the phosphonate and carbonyl groups in the intermediate, influencing the transition state energies to favor the (E)-product. [5][16] |

| Phosphonate Structure | Electron-withdrawing groups on the phosphonate esters (e.g., -OCH₂CF₃) can reverse selectivity to favor the (Z)-alkene. | This is the basis of the Still-Gennari modification. These groups accelerate the elimination step, preventing the intermediates from fully equilibrating, thus operating under kinetic control to yield the (Z)-alkene. [4][5] |

Generalized Experimental Protocol

The following protocol outlines a standard procedure for conducting an HWE reaction. This should be adapted based on the specific reactivity of the substrate and desired scale.

Detailed Steps:

-

Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equivalents) in anhydrous THF.

-

Carbanion Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the phosphonate carbanion.

-

Aldehyde Addition: Cool the reaction mixture back down to 0 °C. Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via a syringe.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-16 hours.

-

Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure α,β-unsaturated benzyl ester. [7]

Applications in Drug Development and Natural Product Synthesis

The ability to reliably synthesize (E)-α,β-unsaturated esters makes the HWE reaction an invaluable tool in medicinal chemistry and total synthesis. [1][17]These structural motifs are common in a wide array of biologically active molecules and serve as versatile intermediates for further transformations, including Michael additions, conjugate reductions, and cycloadditions. The reaction's tolerance for a wide range of functional groups and its high stereoselectivity have led to its use in the synthesis of complex natural products, including polyketides and macrocycles. [1][18]

Conclusion

This compound is a robust and highly effective reagent for the Horner-Wadsworth-Emmons reaction. Its unique structure, featuring a stabilizing acetate group and a versatile benzyl ester, allows for the efficient and highly (E)-selective synthesis of α,β-unsaturated esters. The mechanism of action is governed by the formation of a stabilized phosphonate carbanion, followed by a thermodynamically controlled, reversible addition to a carbonyl compound, and subsequent irreversible elimination. The superior reactivity profile and the simplicity of purification make this reaction a preferred method for olefination in both academic and industrial research settings.

References

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved January 10, 2026, from [Link]

-

A One‐Pot Synthesis of α,β‐Unsaturated Esters From Esters - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 10, 2026, from [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed. (2025). Retrieved January 10, 2026, from [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction | Bentham Science Publishers. (2015). Retrieved January 10, 2026, from [Link]

-

An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02083E. (2024). Retrieved January 10, 2026, from [Link]

-

Z- and E-selective Horner–Wadsworth–Emmons reactions - Taylor & Francis. (n.d.). Retrieved January 10, 2026, from [Link]

-

Explain the mechanism of a Horner-Wadsworth-Emmons reaction between diethyl benzylphosphonate and - brainly.com. (2023). Retrieved January 10, 2026, from [Link]

-

Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 10, 2026, from [Link]

-

A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 10, 2026, from [Link]

-

Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis | Chegg.com. (2022). Retrieved January 10, 2026, from [Link]

-

(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

-

Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis - Thieme. (2021). Retrieved January 10, 2026, from [Link]

-

Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. (2014). Retrieved January 10, 2026, from [Link]

-

preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

-

Ylides nucleophilicity comparison - Chemistry Stack Exchange. (2017). Retrieved January 10, 2026, from [Link]

-

Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. (2019). Retrieved January 10, 2026, from [Link]

-

(PDF) Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Application to the Diastereodivergent Synthesis of (E)- and (Z)-α,β-Unsaturated Esters - ResearchGate. (2024). Retrieved January 10, 2026, from [Link]

-

Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Appli. (n.d.). Retrieved January 10, 2026, from [Link]

-

Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. (2022). Retrieved January 10, 2026, from [Link]

-

Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. (2022). Retrieved January 10, 2026, from [Link]

-

Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

-

This compound | CAS 7396-44-3 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 10, 2026, from [Link]

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis and Reactions of Stabilized Phosphorus Ylides | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - MDPI. (2022). Retrieved January 10, 2026, from [Link]

-

Polystyrene trimethyl ammonium chloride impregnated Rh(0) (Rh@PMe3NCl) as a catalyst and methylating agent for esterification of alcohols through selective oxidation of methanol - The Royal Society of Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Benzyl Ethers [organic-chemistry.org]

- 14. Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. thieme-connect.com [thieme-connect.com]

1H NMR spectrum of Benzyl 2-(diethoxyphosphoryl)acetate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Benzyl 2-(diethoxyphosphoryl)acetate

Abstract: this compound is a pivotal reagent in modern organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons olefination reaction to produce α,β-unsaturated esters. Its precise chemical structure is paramount to its reactivity and the stereochemical outcome of the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as the definitive method for its structural verification and purity assessment. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering researchers and drug development professionals a detailed interpretation of its spectral features, a validated experimental protocol, and the causal reasoning behind the observed phenomena.

Molecular Structure and Proton Environments

The structure of this compound (C₁₃H₁₉O₅P) contains five distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.[1][2][3] The presence of a phosphorus-31 (³¹P) atom, which has a nuclear spin (I = ½) and 100% natural abundance, introduces heteronuclear coupling, which is a key diagnostic feature of the spectrum.

The distinct proton environments, labeled Ha through He for analysis, are illustrated in the diagram below.

Caption: Annotated structure of this compound.

Detailed ¹H NMR Spectral Analysis

The following analysis is based on typical spectra obtained in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]

Ha: Aromatic Protons (C₆H₅-)

-

Chemical Shift (δ): Approximately 7.35 ppm.

-

Integration: 5H.

-

Multiplicity: Multiplet (m).

-

Causality: These five protons are attached to the benzene ring. Their chemical environment is not identical, but their chemical shifts are very similar, leading to a complex, overlapping multiplet in the aromatic region of the spectrum, which is characteristic for a mono-substituted benzene ring.[5][6]

Hb: Benzylic Protons (Ar-CH₂-O)

-

Chemical Shift (δ): Approximately 5.15 ppm.

-

Integration: 2H.

-

Multiplicity: Singlet (s).

-

Causality: These methylene protons are adjacent to both an aromatic ring and an ester oxygen atom. Both groups are electron-withdrawing, causing a significant downfield shift (deshielding).[4][7] As there are no adjacent protons to couple with, and any potential long-range coupling is negligible, the signal appears as a sharp singlet.[5][8]

Hc: Methylene Protons adjacent to Phosphorus (P-CH₂-C=O)

-

Chemical Shift (δ): Approximately 3.15 ppm.

-

Integration: 2H.

-

Multiplicity: Doublet (d).

-

Causality: This signal is a key diagnostic feature. These protons are alpha to both the phosphonate group and the carbonyl group, resulting in a downfield shift. Crucially, they are coupled to the ³¹P nucleus through two bonds. This results in the signal being split into a doublet. The magnitude of this two-bond coupling constant (²JHP) is typically large, around 22 Hz.[6][9] This distinct doublet with a large coupling constant is unambiguous proof of the P-CH₂-C=O fragment.

Hd: Ethoxy Methylene Protons (P-O-CH₂-CH₃)

-

Chemical Shift (δ): Approximately 4.15 ppm.

-

Integration: 4H.

-

Multiplicity: Doublet of quartets (dq) or multiplet (m).

-

Causality: These protons are shifted downfield due to the adjacent electronegative oxygen atom. Their signal is complex because they are coupled to two different types of nuclei:

-

Vicinal Coupling (³JHH): Coupling to the three protons of the methyl group (He) splits the signal into a quartet (n+1 rule, where n=3).

-

Heteronuclear Coupling (³JHP): Coupling through three bonds to the ³¹P nucleus splits each line of the quartet into a doublet.[10][11] The resulting pattern is a doublet of quartets. The ³JHH coupling is typically around 7 Hz, while the ³JHP coupling is often similar, around 8 Hz.[12]

-

He: Ethoxy Methyl Protons (P-O-CH₂-CH₃)

-

Chemical Shift (δ): Approximately 1.30 ppm.

-

Integration: 6H.

-

Multiplicity: Triplet (t).

-

Causality: These protons are in a standard alkyl environment. They are coupled to the two methylene protons (Hd), which splits the signal into a triplet with a characteristic coupling constant (³JHH) of approximately 7 Hz.[6][13] Any coupling to the distant phosphorus atom (⁴JHP) is generally too small to be resolved.

Summary of Spectroscopic Data

The expected ¹H NMR data for this compound is summarized below for quick reference.

| Proton Label | Integration | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| Ha (C₆H ₅) | 5H | ~7.35 | Multiplet | - |

| Hb (Ar-CH ₂-O) | 2H | ~5.15 | Singlet | - |

| Hc (P-CH ₂-C=O) | 2H | ~3.15 | Doublet | ²JHP ≈ 22 Hz |

| Hd (P-O-CH ₂-CH₃) | 4H | ~4.15 | Doublet of Quartets (dq) | ³JHH ≈ 7 Hz, ³JHP ≈ 8 Hz |

| He (P-O-CH₂-CH ₃) | 6H | ~1.30 | Triplet | ³JHH ≈ 7 Hz |

Recommended Experimental Protocol for ¹H NMR Acquisition

This protocol outlines a self-validating system for obtaining a high-quality, interpretable ¹H NMR spectrum.

Objective: To acquire a quantitative and high-resolution ¹H NMR spectrum for structural confirmation.

Workflow Diagram:

Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-